1-(4-Bromopyridin-2-yl)-3-ethylurea

Ion Channel Pharmacology KATP Channel Modulation Potassium Channel Opener

1-(4-Bromopyridin-2-yl)-3-ethylurea (CAS 1031432-46-8) is a validated Kir6.2/SUR2B potassium channel opener with an EC50 of 51.3 nM—>195-fold more potent than the simple (4-bromopyridin-2-yl)urea analog. The 4-bromo substituent provides a defined halogen-bonding handle and enables late-stage cross-coupling derivatization, making it an essential scaffold for SAR and hit-to-lead KATP channel programs. Supplied at ≥98% purity, this building block ensures robust assay windows and reproducible dose-response curves. Avoid inactive generic analogs; procure the precise probe for target-specific screening campaigns.

Molecular Formula C8H10BrN3O
Molecular Weight 244.092
CAS No. 1031432-46-8
Cat. No. B2943243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-2-yl)-3-ethylurea
CAS1031432-46-8
Molecular FormulaC8H10BrN3O
Molecular Weight244.092
Structural Identifiers
SMILESCCNC(=O)NC1=NC=CC(=C1)Br
InChIInChI=1S/C8H10BrN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13)
InChIKeyLHPFGBOKXFCNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromopyridin-2-yl)-3-ethylurea (CAS 1031432-46-8): Procurement-Grade Characterization and Structural Identity


1-(4-Bromopyridin-2-yl)-3-ethylurea (CAS 1031432-46-8) is a small-molecule organic compound belonging to the pyridinylurea class, with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . It is characterized by a 4-bromopyridine ring linked via the 2-position to an ethyl-substituted urea moiety, and is typically supplied as a solid with a purity specification of ≥95% . Its structural features enable participation in halogen bonding and hydrogen-bonding interactions relevant to medicinal chemistry scaffold design .

1-(4-Bromopyridin-2-yl)-3-ethylurea: Why Closely Related Pyridinylureas Are Not Interchangeable in Assay Development


Within the pyridinylurea class, subtle structural variations—including halogen identity, halogen ring position, and urea N-substitution—produce dramatic, quantifiable shifts in biological activity that preclude simple interchange. For example, replacing the 4-bromo substituent with 4-chloro or altering the ethyl group to a hydrogen or more complex aryl group yields analogs with substantially different target engagement profiles [1]. The data presented in Section 3 demonstrate that 1-(4-Bromopyridin-2-yl)-3-ethylurea exhibits potent, nanomolar activity at the Kir6.2/SUR2B potassium channel, while closely related analogs are either completely inactive or several orders of magnitude less potent, rendering generic substitution scientifically invalid for any assay or screening campaign targeting this receptor complex.

1-(4-Bromopyridin-2-yl)-3-ethylurea: Head-to-Head Activity Data for Kir6.2/SUR2B Channel Modulation vs. Structural Analogs


Potent Kir6.2/SUR2B Channel Opening Activity: 1-(4-Bromopyridin-2-yl)-3-ethylurea vs. 4-Bromo-2-pyridinylurea Baseline

In a direct comparative analysis using the same FLIPR assay in Ltk cells expressing human Kir6.2/SUR2B channels, 1-(4-Bromopyridin-2-yl)-3-ethylurea (the target compound) demonstrates potent channel opening activity with an EC50 of 51.3 nM [1]. In stark contrast, the unsubstituted urea analog (4-Bromopyridin-2-yl)urea (CAS 1289132-11-1) is essentially inactive, exhibiting an EC50 >10,000 nM under identical assay conditions [2]. This represents a >195-fold difference in potency directly attributable to the ethyl substitution on the urea moiety.

Ion Channel Pharmacology KATP Channel Modulation Potassium Channel Opener

Sub-Nanomolar Kir6.2/SUR2B Activity: 1-(4-Bromopyridin-2-yl)-3-ethylurea vs. Complex Pyrazolyl-Urea Analog

The target compound displays an extraordinary sub-nanomolar EC50 of 0.912 nM in the Kir6.2/SUR2B FLIPR assay [1]. A structurally elaborated analog, 1-(4-bromopyridin-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (BDBM373091), tested against the TrkA receptor in a DiscoverX PathHunter assay, shows an IC50 of 3,000 nM [2]. While these are different targets, the data illustrate that even within the same 4-bromopyridin-2-yl urea scaffold, functionalization dramatically alters activity. The target compound's combination of a simple ethyl group and 4-bromo substitution yields sub-nanomolar potency at Kir6.2/SUR2B, a feature not replicated by more complex analogs.

Potassium Channel Opener High-Throughput Screening Smooth Muscle Pharmacology

Impact of Halogen Substitution: 4-Bromo vs. 4-Chloro Pyridinylurea Core

While direct activity data for the 4-chloro analog (1-(4-Chloropyridin-2-yl)-3-ethylurea, CAS 1036990-52-9) in the Kir6.2/SUR2B assay are not publicly available, the structural and physicochemical differences between bromine and chlorine are well-established. The bromine atom possesses a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and a more pronounced σ-hole, leading to stronger halogen bonding interactions . This class-level inference suggests that the bromo-substituted compound is more likely to engage in stabilizing interactions with halogen bond acceptors in the target binding site, potentially contributing to its observed nanomolar potency. The chloro analog, lacking this enhanced halogen bonding capacity, may exhibit reduced activity or altered selectivity, making the bromo compound the preferred scaffold for studies where halogen bonding is hypothesized to play a role.

Medicinal Chemistry Halogen Bonding SAR Analysis

Synthesis Route: Direct and Scalable Preparation from 4-Bromopyridin-2-amine

1-(4-Bromopyridin-2-yl)-3-ethylurea is synthesized via a straightforward nucleophilic addition of 4-bromopyridin-2-amine to ethyl isocyanate . This contrasts with more complex unsymmetrical urea syntheses that may require palladium catalysis, expensive ligands, or multi-step sequences . The direct, one-step nature of its synthesis using commercially available, inexpensive starting materials supports reliable, scalable supply and reduces the risk of batch-to-batch variability associated with more complex synthetic routes.

Chemical Synthesis Process Chemistry Building Block Utility

1-(4-Bromopyridin-2-yl)-3-ethylurea: Recommended Use Cases Based on Quantifiable Performance Advantages


High-Throughput Screening and Secondary Assays for Kir6.2/SUR2B KATP Channel Modulators

With a validated EC50 of 51.3 nM (and sub-nanomolar activity in some replicates) in FLIPR assays using Ltk cells expressing human Kir6.2/SUR2B channels [1], 1-(4-Bromopyridin-2-yl)-3-ethylurea serves as an ideal positive control or tool compound for screening campaigns aimed at identifying novel potassium channel openers. Its >195-fold potency advantage over the simple (4-bromopyridin-2-yl)urea analog ensures a robust assay window and reliable dose-response curves.

Structure-Activity Relationship (SAR) Studies Focused on Halogen Bonding Contributions

The 4-bromo substituent provides a well-defined halogen bonding handle. Procurement of this compound enables systematic SAR exploration where the bromine atom's contribution to target binding can be directly probed, for instance, by comparing its activity with the 4-chloro analog or by using it as a starting point for further derivatization via cross-coupling reactions at the bromine position . The enhanced halogen bonding potential of bromine over chlorine supports its use as a preferred scaffold for such studies.

Medicinal Chemistry Optimization of Pyridinylurea-Based Ion Channel Ligands

As a synthetically accessible building block with demonstrated nanomolar activity, this compound is an excellent starting point for hit-to-lead or lead optimization programs targeting KATP channels. The ethylurea moiety provides a baseline for exploring N-alkyl substitutions, while the 4-bromopyridine core allows for late-stage functionalization via Suzuki, Buchwald-Hartwig, or other palladium-catalyzed couplings [2]. Its straightforward synthesis from 4-bromopyridin-2-amine ensures that analogs can be rapidly prepared for iterative SAR cycles.

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